molecular formula C9H9N3S B1341322 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 898651-92-8

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1341322
CAS RN: 898651-92-8
M. Wt: 191.26 g/mol
InChI Key: UBWGQGWNNMMYIW-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” is a derivative of thiadiazole, which is a class of organic compounds that contain a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . It is also related to 5-Amino-3-(4-methylphenyl)pyrazole, which is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” can be determined using various spectroscopic techniques such as FT-IR, UV–Visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Thiadiazole derivatives are known to react with a variety of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .

Scientific Research Applications

Fungicide and Antimicrobial Applications

A study conducted by Fan et al. (2010) synthesized and examined the fungicidal properties of thiadiazole-containing triazolothiadiazoles. These compounds demonstrated a range of growth inhibition against various fungi, suggesting their potential as fungicide lead compounds. Specifically, certain derivatives exhibited broad-spectrum fungicidal activity, with effective concentrations against multiple fungi species (Fan et al., 2010).

Anticancer Properties

The research by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine highlighted their DNA protective abilities and significant antimicrobial activity. Interestingly, specific compounds displayed cytotoxic effects against cancer cell lines, including PC-3 and MDA-MB-231, suggesting their potential in cancer therapy (Gür et al., 2020).

Sekhar et al. (2019) designed and synthesized novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities compared to the cisplatin control, indicating their promise as anticancer agents (Sekhar et al., 2019).

Structural and Mechanistic Insights

Dani et al. (2013) focused on the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, revealing detailed insights into their molecular structure and interactions. Such studies are crucial for understanding the mechanisms underlying their biological activities (Dani et al., 2013).

Novel Synthesis Methods

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, proposing a more efficient and less toxic approach. This study contributes to the field by offering alternative synthesis pathways that could facilitate the production of these compounds for further research and application (Kokovina et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiadiazole derivatives have been gaining attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” in pharmaceutical and agrochemical industries.

properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWGQGWNNMMYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588662
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

CAS RN

898651-92-8
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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